D-fructofuranose 1,6-bisphosphate

Catalog No.
S597035
CAS No.
488-69-7
M.F
C6H14O12P2
M. Wt
340.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-fructofuranose 1,6-bisphosphate

CAS Number

488-69-7

Product Name

D-fructofuranose 1,6-bisphosphate

IUPAC Name

[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C6H14O12P2

Molecular Weight

340.12 g/mol

InChI

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6-/m1/s1

InChI Key

RNBGYGVWRKECFJ-ARQDHWQXSA-N

SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O

Solubility

94 mg/mL

Synonyms

fructose 1,6-bisphosphate, fructose 1,6-diphosphate, fructose-1,6-diphosphate, fructose-1,6-diphosphate magnesium salt, fructose-1,6-diphosphate, (alpha-D)-isomer, fructose-1,6-diphosphate, (beta-D)-isomer, fructose-1,6-diphosphate, (L)-isomer, fructose-1,6-diphosphate, 2-(18)O-labeled, fructose-1,6-diphosphate, barium (1:2) salt, fructose-1,6-diphosphate, calcium (1:2) salt, fructose-1,6-diphosphate, calcium salt, fructose-1,6-diphosphate, disodium salt, fructose-1,6-diphosphate, monosodium salt, fructose-1,6-diphosphate, sodium salt, monohydrate, fructose-1,6-diphosphate, tetrapotassium salt, fructose-1,6-diphosphate, tetrasodium salt, fructose-1,6-diphosphate, trisodium salt, Sr-FDP, strontium fructose 1,6-diphosphate, strontium fructose-1,6-diphosphate

Canonical SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O

Glycolysis Regulation:

  • F-1,6-BP acts as a key regulatory step in glycolysis, the primary pathway for glucose breakdown for energy production .
  • Its presence inhibits phosphofructokinase (PFK-1), the enzyme responsible for converting fructose-6-phosphate (F-6-P) to F-1,6-BP, effectively controlling the rate of glycolysis based on cellular energy demands .
  • Researchers use F-1,6-BP levels to assess glycolytic activity in cells and tissues, providing insights into energy metabolism and its regulation in various physiological and pathological conditions .

Gluconeogenesis Regulation:

  • Gluconeogenesis is the process of synthesizing glucose from non-carbohydrate precursors like lactate and pyruvate.
  • F-1,6-BP acts as a potent inhibitor of fructose-1,6-bisphosphatase (F-1,6-Bpase), the enzyme responsible for the conversion of F-1,6-BP back to F-6-P, a crucial step in gluconeogenesis .
  • Studying F-1,6-BP interaction with F-1,6-Bpase helps researchers understand the regulation of gluconeogenesis and its potential role in diseases like diabetes, where dysregulated glucose metabolism is observed .

Iron Chelation:

  • Recent research suggests F-1,6-BP possesses iron-binding properties, potentially acting as an antioxidant by sequestering ferrous iron (Fe²⁺) .
  • This ability to bind iron is being investigated for its role in preventing the formation of reactive oxygen species (ROS) associated with various diseases like neurodegenerative disorders .
  • Studying F-1,6-BP's iron-chelating potential could lead to novel therapeutic strategies for diseases linked to oxidative stress.

Other Potential Applications:

  • Researchers are exploring the potential of F-1,6-BP as a biomarker for various diseases due to its involvement in critical metabolic pathways.
  • Additionally, its ability to modulate PFK-1 activity is being investigated for its role in regulating cancer cell proliferation and metabolism .

D-fructofuranose 1,6-bisphosphate is a phosphorylated sugar, specifically a derivative of fructose that has phosphate groups attached to both the first and sixth carbon atoms. This compound is commonly found in its β-D form within biological systems. It plays a crucial role in cellular metabolism, particularly in the glycolytic pathway, where it serves as an intermediate product formed from fructose 6-phosphate through the action of the enzyme phosphofructokinase. The chemical formula for D-fructofuranose 1,6-bisphosphate is C6H14O12P2C_6H_{14}O_{12}P_2, with a molecular weight of approximately 340.1157 g/mol .

  • In glycolysis, F-1,6-BP acts as a metabolic checkpoint. The reaction catalyzed by PFK is highly regulated, with F-1,6-BP itself acting as an allosteric activator of the enzyme. This positive feedback loop ensures sufficient F-1,6-BP for downstream reactions while responding to cellular energy demands.
  • Conversely, ATP, the product of cellular energy production, acts as an inhibitor of PFK, preventing excessive F-1,6-BP formation when energy levels are high.

  • Formation: It is synthesized from fructose 6-phosphate in a reaction catalyzed by phosphofructokinase, which uses ATP to add a phosphate group:
    ATP+D fructose 6 phosphateADP+D fructofuranose 1 6 bisphosphate\text{ATP}+\text{D fructose 6 phosphate}\rightarrow \text{ADP}+\text{D fructofuranose 1 6 bisphosphate}
  • Cleavage: It can be split into two three-carbon sugars, glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, through the action of aldolase:
    D fructofuranose 1 6 bisphosphateGlyceraldehyde 3 phosphate+Dihydroxyacetone phosphate\text{D fructofuranose 1 6 bisphosphate}\rightarrow \text{Glyceraldehyde 3 phosphate}+\text{Dihydroxyacetone phosphate}
  • Dephosphorylation: It can also be converted back to fructose 6-phosphate by the enzyme fructose-1,6-bisphosphatase:
    D fructofuranose 1 6 bisphosphate+H2OD fructose 6 phosphate+Phosphate\text{D fructofuranose 1 6 bisphosphate}+H_2O\rightarrow \text{D fructose 6 phosphate}+\text{Phosphate}

D-fructofuranose 1,6-bisphosphate is essential in regulating glycolysis and gluconeogenesis. It acts as an allosteric activator of pyruvate kinase, enhancing its activity in the glycolytic pathway. Additionally, it has been implicated in iron chelation, potentially acting as an antioxidant by binding to Fe(II) ions and preventing oxidative stress associated with neurodegenerative diseases .

D-fructofuranose 1,6-bisphosphate has several applications:

  • Biochemical Research: It is used as a substrate in studies of glycolysis and metabolic regulation.
  • Pharmaceutical Development: Understanding its role in metabolism can aid in developing therapeutic strategies for metabolic disorders.
  • Nutritional Science: Its role in energy metabolism makes it relevant for studies on dietary sugars and their effects on health.

Research indicates that D-fructofuranose 1,6-bisphosphate interacts with various enzymes involved in carbohydrate metabolism. Notably:

  • It enhances the activity of pyruvate kinase.
  • It participates in feedback regulation within glycolysis and gluconeogenesis pathways.
  • Its ability to chelate iron suggests potential protective roles against oxidative damage .

Several compounds share structural or functional similarities with D-fructofuranose 1,6-bisphosphate:

Compound NameStructure TypeKey Functionality
Fructose 6-phosphateHexose phosphatePrecursor to D-fructofuranose 1,6-bisphosphate
Glyceraldehyde 3-phosphateTriose phosphateProduct of D-fructofuranose 1,6-bisphosphate cleavage
Dihydroxyacetone phosphateTriose phosphateProduct of D-fructofuranose 1,6-bisphosphate cleavage
Fructose-2,6-bisphosphateHexose phosphateRegulator of glycolysis and gluconeogenesis

Uniqueness

D-fructofuranose 1,6-bisphosphate is unique due to its dual phosphorylation at the first and sixth carbons, which distinguishes it from other hexose phosphates like fructose 6-phosphate. Its specific role as an allosteric activator and its involvement in iron chelation further highlight its distinct biological significance.

D-fructofuranose 1,6-bisphosphate is a pivotal metabolic intermediate that plays a central role in both glycolysis and gluconeogenesis [1]. This compound consists of a five-membered furanose ring structure of fructose with phosphate groups attached at the C1 and C6 positions [2]. With a molecular formula of C₆H₁₄O₁₂P₂ and a molecular weight of 340.12 g/mol, D-fructofuranose 1,6-bisphosphate exists predominantly in the beta configuration in cellular environments [3].

PropertyDescription
Chemical NameD-fructofuranose 1,6-bisphosphate
Molecular FormulaC₆H₁₄O₁₂P₂
Molecular Weight340.12 g/mol
Structure TypeFive-membered furanose ring of fructose with two phosphate groups
Anomeric ConfigurationExists in both α and β configurations, with β predominant in cells
Phosphate PositionsPhosphate groups at C1 and C6 positions
SolubilityHighly water-soluble
Charge at Physiological pHNegatively charged due to phosphate groups
Role in MetabolismKey intermediate in glycolysis and gluconeogenesis

The metabolism of D-fructofuranose 1,6-bisphosphate involves two primary pathways: its synthesis during glycolysis and its hydrolysis during gluconeogenesis [4]. These opposing pathways are tightly regulated to prevent futile cycling and ensure proper energy utilization within the cell [5].

Phosphofructokinase-Mediated Synthesis in Glycolysis

The biosynthesis of D-fructofuranose 1,6-bisphosphate occurs during glycolysis through the action of phosphofructokinase-1, which catalyzes the phosphorylation of D-fructofuranose 6-phosphate using adenosine triphosphate as a phosphoryl donor [6]. This reaction represents the committed step of glycolysis, making it a critical control point in the pathway [7].

PropertyDescription
Enzyme NamePhosphofructokinase-1
EC Number2.7.1.11
Reaction CatalyzedFructose-6-phosphate + ATP → Fructose-1,6-bisphosphate + ADP
SubstrateD-fructofuranose-6-phosphate
Co-substrateATP (with Mg²⁺ as cofactor)
ProductsD-fructofuranose-1,6-bisphosphate and ADP
Enzyme StructureHomotetramer in bacteria and mammals, octamer in yeast
Reaction TypePhosphoryl transfer reaction
Energy RequirementsConsumes 1 ATP molecule per reaction
Reaction DirectionEssentially irreversible under cellular conditions
Regulatory SignificanceCommitted step of glycolysis; major regulatory control point

The mechanism of phosphofructokinase-1 involves several discrete steps that facilitate the transfer of a phosphoryl group from adenosine triphosphate to the C1 hydroxyl group of D-fructofuranose 6-phosphate [8]. The reaction begins with the binding of D-fructofuranose 6-phosphate to the active site, followed by the binding of adenosine triphosphate complexed with magnesium ions [9]. The C1 hydroxyl group of D-fructofuranose 6-phosphate then performs a nucleophilic attack on the gamma-phosphate of adenosine triphosphate, resulting in the formation of D-fructofuranose 1,6-bisphosphate and adenosine diphosphate [10].

StepDescriptionCatalytic Residues/Factors
1. Substrate BindingFructose-6-phosphate binds to the active site of phosphofructokinase-1Arginine residues stabilize the phosphate group of fructose-6-phosphate
2. ATP BindingATP complexed with Mg²⁺ binds to the adjacent nucleotide binding siteMg²⁺ coordinates with ATP phosphates; Lysine residues stabilize ATP binding
3. Phosphoryl TransferNucleophilic attack by the C1 hydroxyl group of fructose-6-phosphate on the γ-phosphate of ATPAspartate residue acts as a base to abstract proton from C1-OH, increasing nucleophilicity
4. Product FormationFormation of fructose-1,6-bisphosphate and ADPMg²⁺ stabilizes the pentavalent transition state
5. Product ReleaseProducts are released from the enzyme active siteConformational change facilitates product release

Structural studies of phosphofructokinase-1 have revealed that the enzyme comprises two similar alpha/beta lobes: one involved in adenosine triphosphate binding and the other housing both the substrate-binding site and the allosteric site [11]. The identical tetramer subunits adopt two different conformations: a "closed" state where the bound magnesium ion bridges the phosphoryl groups of the enzyme products, and an "open" state where the magnesium ion binds only the adenosine diphosphate [12]. These conformational changes are essential for the catalytic activity of the enzyme and its regulation by various metabolites [13].

Fructose-1,6-Bisphosphatase in Gluconeogenesis

The catabolism of D-fructofuranose 1,6-bisphosphate occurs during gluconeogenesis through the action of fructose-1,6-bisphosphatase, which catalyzes the hydrolysis of D-fructofuranose 1,6-bisphosphate to D-fructofuranose 6-phosphate and inorganic phosphate [14]. This reaction is one of three reactions in gluconeogenesis that are not simply the reverse of glycolytic reactions, highlighting the distinct nature of these opposing pathways [15].

PropertyDescription
Enzyme NameFructose-1,6-bisphosphatase
EC Number3.1.3.11
Reaction CatalyzedFructose-1,6-bisphosphate + H₂O → Fructose-6-phosphate + Pi
SubstrateD-fructofuranose-1,6-bisphosphate
ProductsD-fructofuranose-6-phosphate and inorganic phosphate
Enzyme StructureHomotetramer
Reaction TypeHydrolysis reaction
Energy RequirementsNo direct ATP requirement
Reaction DirectionEssentially irreversible under cellular conditions
Regulatory SignificanceKey control point in gluconeogenesis

The mechanism of fructose-1,6-bisphosphatase involves the hydrolysis of the phosphoester bond at the C1 position of D-fructofuranose 1,6-bisphosphate [16]. The reaction begins with the binding of D-fructofuranose 1,6-bisphosphate to the active site, followed by the coordination of divalent metal ions (typically magnesium or manganese) with the 1-phosphate group [17]. A water molecule, positioned and activated by glutamate or aspartate residues, then attacks the phosphorus atom of the 1-phosphate group, leading to the cleavage of the phosphoester bond and the release of inorganic phosphate [18].

StepDescriptionCatalytic Residues/Factors
1. Substrate BindingFructose-1,6-bisphosphate binds to the active site of fructose-1,6-bisphosphataseArginine and Lysine residues stabilize the phosphate groups
2. Metal Ion CoordinationDivalent metal ions (Mg²⁺ or Mn²⁺) coordinate with the 1-phosphate groupThree divalent metal ions coordinate at the active site
3. Nucleophilic AttackWater molecule attacks the phosphorus atom of the 1-phosphate groupGlutamate/Aspartate residues position and activate the water molecule
4. Phosphate HydrolysisCleavage of the phosphoester bond, releasing inorganic phosphateMetal ions stabilize the pentavalent transition state
5. Product ReleaseFructose-6-phosphate and inorganic phosphate are released from the enzymeLoop 52-72 movement facilitates product release

Structural studies of fructose-1,6-bisphosphatase have shown that the enzyme exists as a homotetramer with a fold identical to that of inositol-1-phosphatase [19]. The enzyme contains a conserved sequence motif (Aspartate-Proline-Isoleucine/Leucine-Aspartate-Glycine/Serine-Threonine/Serine) that has been shown to bind metal ions and participate in catalysis [20]. This motif is also found in distantly-related fungal, bacterial, and yeast homologues, suggesting an ancient structurally conserved family involved in diverse metabolic pathways [21].

Allosteric Regulation by Fructose 2,6-Bisphosphate and AMP

The metabolic flux through glycolysis and gluconeogenesis is tightly regulated to prevent futile cycling between these opposing pathways [22]. Two key allosteric regulators of this process are fructose 2,6-bisphosphate and adenosine monophosphate, which exert reciprocal effects on phosphofructokinase-1 and fructose-1,6-bisphosphatase [23].

RegulatorEffect on Phosphofructokinase-1Effect on Fructose-1,6-Bisphosphatase
Adenosine MonophosphateActivatorInhibitor
Fructose 2,6-BisphosphateActivatorInhibitor
Adenosine TriphosphateInhibitorNo direct effect
CitrateInhibitorActivator

Fructose 2,6-bisphosphate is a potent activator of phosphofructokinase-1 and an inhibitor of fructose-1,6-bisphosphatase [24]. It increases the affinity of phosphofructokinase-1 for its substrate, D-fructofuranose 6-phosphate, and relieves the inhibitory effect of adenosine triphosphate [25]. Conversely, fructose 2,6-bisphosphate inhibits fructose-1,6-bisphosphatase by competing with the substrate at the active site [26].

The regulation of fructose 2,6-bisphosphate levels is controlled by a bifunctional enzyme containing both phosphofructokinase-2 and fructose-2,6-bisphosphatase domains. The activity of this enzyme is regulated by phosphorylation, with insulin promoting the dephosphorylated state that activates the phosphofructokinase-2 domain, and glucagon promoting the phosphorylated state that activates the fructose-2,6-bisphosphatase domain.

Regulatory MechanismDescription
AMP Binding to Phosphofructokinase-1AMP binds to allosteric site, increasing affinity for fructose-6-phosphate and relieving ATP inhibition
AMP Binding to Fructose-1,6-BisphosphataseAMP binds to allosteric site, inducing conformational change that reduces enzyme activity
Fructose-2,6-BP Binding to Phosphofructokinase-1Fructose-2,6-BP binds near active site, increasing affinity for fructose-6-phosphate and counteracting ATP inhibition
Fructose-2,6-BP Binding to Fructose-1,6-BisphosphataseFructose-2,6-BP binds to active site, competing with fructose-1,6-BP substrate
Synergistic EffectsFructose-2,6-BP and AMP show synergistic effects on both enzymes
Conformational Changes in Phosphofructokinase-1Binding of activators stabilizes R-state (active); inhibitors stabilize T-state (inactive)
Conformational Changes in Fructose-1,6-BisphosphataseAMP binding causes ~19° rotation between subunit pairs, reducing catalytic activity
Metabolic SignificanceReciprocal regulation prevents futile cycling between glycolysis and gluconeogenesis

Adenosine monophosphate is another important allosteric regulator that activates phosphofructokinase-1 and inhibits fructose-1,6-bisphosphatase [27]. It binds to an allosteric site on phosphofructokinase-1, increasing the enzyme's affinity for D-fructofuranose 6-phosphate and relieving the inhibitory effect of adenosine triphosphate [28]. In contrast, adenosine monophosphate binding to fructose-1,6-bisphosphatase induces a conformational change in the tetramer, with two subunits rotating by approximately 19° relative to the other two, resulting in a less active form of the enzyme [29].

Physical Description

Solid

XLogP3

-5.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

339.99604987 g/mol

Monoisotopic Mass

339.99604987 g/mol

Heavy Atom Count

20

UNII

WCH874XLB1

Related CAS

488-69-7 (Parent)

Other CAS

488-69-7

Wikipedia

Fructose_1,6-bisphosphate

General Manufacturing Information

D-Fructose, 1,6-bis(dihydrogen phosphate): INACTIVE

Dates

Modify: 2023-08-15
AIFA Product Information: FDP FISIOPHARMA (fosfructose) injection

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